molecular formula C18H19N3OS2 B2516824 N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)thiophene-2-carboxamide CAS No. 1421449-87-7

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)thiophene-2-carboxamide

Katalognummer: B2516824
CAS-Nummer: 1421449-87-7
Molekulargewicht: 357.49
InChI-Schlüssel: OQYJCBYWHYFORC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((1-Cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)thiophene-2-carboxamide is a synthetic compound of interest in medicinal chemistry and drug discovery research. It belongs to the class of pyrazole-thiophene-based hybrids, which are frequently investigated for their potential biological activities. Pyrazole and thiophene moieties are recognized as privileged structures in medicinal chemistry. Compounds containing these scaffolds are often explored for a range of pharmacological applications, as they are known to interact with various biological targets . Similar pyrazole-thiophene amide derivatives have been subjects of research in synthetic chemistry programs, particularly those utilizing methodologies like Pd-catalyzed Suzuki-Miyaura cross-coupling to create diverse compound libraries for biological screening . The structural features of this compound—including the cyclopentyl substituent and the dual thiophene rings—make it a valuable intermediate for researchers investigating structure-activity relationships (SAR), optimizing lead compounds, and developing new synthetic methodologies. This product is intended for research and development applications in a controlled laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Eigenschaften

IUPAC Name

N-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS2/c22-18(17-8-4-10-24-17)19-12-13-11-15(16-7-3-9-23-16)21(20-13)14-5-1-2-6-14/h3-4,7-11,14H,1-2,5-6,12H2,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYJCBYWHYFORC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)CNC(=O)C3=CC=CS3)C4=CC=CS4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)thiophene-2-carboxamide is C21H22N4O2S2, with a molecular weight of approximately 422.56 g/mol. The compound features a thiophene ring, a pyrazole moiety, and a cyclopentyl group, contributing to its diverse biological interactions.

PropertyValue
Molecular FormulaC21H22N4O2S2
Molecular Weight422.56 g/mol
Structural FeaturesThiophene, Pyrazole, Cyclopentyl

Research indicates that compounds with similar structural motifs exhibit significant interactions with various molecular targets involved in inflammation and cancer pathways. The biological activity of N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)thiophene-2-carboxamide may include:

  • Antiproliferative Activity : Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
  • Enzyme Modulation : The compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects against conditions such as cancer and inflammation.

Anticancer Activity

A notable study investigated the antiproliferative effects of related compounds on non-small cell lung cancer (NSCLC) cell lines. For example, a structurally similar compound demonstrated submicromolar growth inhibition (GI50 values) across multiple cancer cell lines (A549, OVACAR). The mechanism involved induction of early apoptosis and activation of caspases, indicating potential for further development as an anticancer agent .

In Vivo Studies

In vivo studies using murine models have shown that compounds similar to N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)thiophene-2-carboxamide can significantly reduce tumor growth compared to untreated controls. These findings support the potential for this compound in therapeutic applications targeting cancer .

In Vitro Assays

The biological activity of N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)thiophene-2-carboxamide was evaluated through various in vitro assays:

Cell LineGI50 (µM)Mechanism of Action
A549 (Lung Cancer)0.69Induction of apoptosis
OVACAR (Ovarian Cancer)2.01Cell cycle arrest
CAKI (Kidney Cancer)0.69Inhibition of tubulin polymerization

These results indicate a promising profile for further exploration in drug development.

Pharmacological Potential

The unique combination of functional groups within N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)thiophene-2-carboxamide suggests its role as a positive allosteric modulator for certain receptors involved in neuropsychiatric conditions. Its potential applications include treatment for schizophrenia and anxiety disorders .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features of Analogues

Compound Name Core Structure Key Substituents Biological Activity (if reported) Reference
N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)thiophene-2-carboxamide Pyrazole Cyclopentyl (N1), thiophen-2-yl (C5), thiophene-2-carboxamide (C3) Not reported
N-(5-{[(1-Phenyl-5-(thiophen-2-yl)-1H-1,2,4-triazol-3-yl)thio]methyl}-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide 1,2,4-Triazole + thiadiazole Phenyl (triazole), thiophen-2-yl (triazole), thiadiazole-thioether linkage Antimicrobial (Gram-positive/-negative bacteria)
5-[4-(2,3-Dichlorophenyl)piperazin-1-yl]-N-[5-(thiophen-2-yl)-1H-pyrazol-3-yl]pentanamide Pyrazole + piperazine 2,3-Dichlorophenyl (piperazine), pentanamide chain Not reported (likely CNS-targeting)
N-(2-Nitrophenyl)thiophene-2-carboxamide Thiophene-carboxamide 2-Nitrophenyl (amide) Structural studies; genotoxicity reported in analogues

Key Observations:

  • Heterocyclic Diversity : The main compound’s pyrazole core contrasts with triazole-thiadiazole hybrids (e.g., ), which exhibit broader antimicrobial activity due to sulfur-rich motifs.
  • In contrast, the main compound’s cyclopentyl group may balance steric bulk and metabolic stability.

Key Observations:

  • Regiochemical Challenges : Pyrazole-based analogues (e.g., ) require precise protection-deprotection strategies to isolate regioisomers, highlighting the complexity of synthesizing structurally similar compounds.
  • Scalability : The main compound’s synthesis remains undocumented, but methods like HPLC purification (used in ) or flash chromatography () are common for achieving >95% purity in carboxamide derivatives.

Table 3: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility Bioactivity
N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)thiophene-2-carboxamide 357.5 ~3.5 (estimated) Not reported Unknown
N-(5-{...}-thiadiazol-2-yl)thiophene-2-carboxamide ~500 (estimated) ~4.2 Low (lipophilic) Antimicrobial (MIC: 6.25–12.5 µg/mL)
N-(2-Nitrophenyl)thiophene-2-carboxamide 262.3 ~2.8 Moderate Genotoxic (analogues)

Key Observations:

  • Bioactivity Gaps: While antimicrobial and genotoxic activities are reported for analogues (), the main compound’s pharmacological profile remains unexplored.

Q & A

Q. What are the standard synthetic routes for N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)thiophene-2-carboxamide, and how are intermediates validated?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with cyclopentylamine condensation with thiophene-containing precursors. Key steps include:

Formation of the pyrazole core via cyclocondensation of hydrazines with diketones or enol ethers.

Introduction of the thiophene-carboxamide group via nucleophilic acyl substitution.
Intermediate validation relies on thin-layer chromatography (TLC) for reaction monitoring and spectroscopic techniques (e.g., 1^1H/13^13C NMR, IR) to confirm functional groups. For example, IR can verify carboxamide C=O stretches (~1650–1700 cm1^{-1}), while NMR confirms regioselectivity in pyrazole substitution .

Q. How is the compound’s purity assessed, and what analytical techniques are prioritized?

  • Methodological Answer : Purity is evaluated using high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to quantify impurities. Mass spectrometry (MS) confirms molecular weight (e.g., ESI-MS for [M+H]+^+ ions), while elemental analysis validates stoichiometry. For structural confirmation, 1^1H NMR coupling patterns (e.g., pyrazole protons at δ 6.5–7.5 ppm) and 13^13C NMR shifts (e.g., thiophene carbons at δ 125–140 ppm) are critical .

Q. What are the primary challenges in characterizing this compound’s stereochemistry?

  • Methodological Answer : The absence of chiral centers simplifies stereochemical analysis, but regiochemical ambiguity in pyrazole substitution (e.g., 1,3- vs. 1,5-disubstitution) requires resolution. NOESY/ROESY NMR can differentiate substituent orientations, while X-ray crystallography (if crystalline) provides definitive spatial assignments. Computational modeling (e.g., DFT) may supplement experimental data .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis while minimizing environmental impact?

  • Methodological Answer : Green chemistry principles are critical:
  • Replace traditional solvents (e.g., DMF, THF) with biodegradable alternatives (e.g., cyclopentyl methyl ether).
  • Use continuous flow reactors to enhance mixing efficiency and reduce waste (e.g., 80% yield improvement reported in similar carboxamide syntheses).
  • Catalytic methods (e.g., Pd-mediated cross-coupling) reduce stoichiometric reagent use. Reaction parameters (temperature, pH) should be optimized via Design of Experiments (DoE) to balance yield and sustainability .

Q. How do structural analogs of this compound resolve contradictions in reported biological activity data?

  • Methodological Answer : Comparative structure-activity relationship (SAR) studies are essential. For example:
Analog ModificationObserved Biological ImpactReference Compound
Cyclopentyl → cyclohexylReduced kinase inhibition (~40% loss)
Thiophene → furan substitutionEnhanced solubility, lower toxicity
Discrepancies in activity (e.g., conflicting IC50_{50} values) may arise from assay conditions (e.g., cell line variability). Dose-response curves and kinetic binding assays (SPR, ITC) clarify mechanistic inconsistencies .

Q. What strategies address solubility limitations in pharmacological assays?

  • Methodological Answer :
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) to enhance aqueous solubility.
  • Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability.
  • Nanoparticle encapsulation : Liposomal or polymeric carriers improve bioavailability (e.g., 5x solubility increase in cyclodextrin complexes for thiophene derivatives) .

Q. How can computational models predict this compound’s metabolic stability?

  • Methodological Answer : In silico tools (e.g., CYP450 isoform docking with AutoDock Vina) identify metabolic hotspots (e.g., oxidation-prone thiophene rings). QSAR models trained on carboxamide libraries predict clearance rates. Experimental validation via microsomal stability assays (human liver microsomes + NADPH) quantifies half-life (t1/2_{1/2}) and identifies major metabolites via LC-MS/MS .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported spectroscopic data for this compound?

  • Methodological Answer : Contradictions (e.g., variable NMR shifts) often stem from solvent effects or impurities.
  • Standardized protocols : Use deuterated solvents (CDCl3_3 vs. DMSO-d6_6) and internal standards (TMS).
  • 2D NMR techniques (HSQC, HMBC) resolve overlapping signals.
  • Cross-validate with high-resolution MS to rule out isobaric impurities. For example, a reported m/z 389.08 [M+H]+^+ must match exact mass (<2 ppm error) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.